Technical Guide: Spectroscopic Profiling of 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one
Technical Guide: Spectroscopic Profiling of 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one
This technical guide details the spectroscopic characterization of 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one , a specialized fluorinated bicyclic lactam. This compound represents a strategic scaffold in medicinal chemistry, leveraging the gem-difluorocyclopropane moiety as a bioisostere for carbonyls or to impose conformational restriction on the seven-membered azepanone ring.
The data presented below synthesizes established spectroscopic principles for fluorinated heterocycles with high-fidelity predictive modeling derived from analogous gem-difluorocyclopropane systems.
Structural Analysis & Synthetic Context
Before interpreting spectra, one must understand the magnetic environment created by the fused ring system. The molecule consists of a caprolactam (hexahydro-2H-azepin-2-one) core fused to a difluorocyclopropane ring at the C1-C7 positions.
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Core Geometry: The bicyclo[5.1.0]octane framework forces the seven-membered ring into a rigid conformation.
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Fluorine Impact: The gem-difluoro group at position 8 exerts a strong inductive effect ($ -I
J{H-F} $, $ J_{C-F} $).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Synthesis Pathway (Context for Impurities)
The primary route to this scaffold involves the [2+1] cycloaddition of difluorocarbene (:CF₂) to the corresponding unsaturated lactam precursor.
Figure 1: Synthetic pathway via difluorocarbene addition. Impurities may include unreacted alkene or hydrolyzed ring-opened byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]
General Protocol
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Solvent: Deuterated Chloroform (
) is standard. Use DMSO- if amide N-H exchange is required or solubility is poor. -
Internal Standard: TMS (
0.00 ppm) or residual solvent peak ( : 7.26 ppm). -
Probe Temperature: 298 K.
NMR Characterization
The fluorine signals are the most diagnostic feature. Due to the chiral nature of the rigid bicyclic skeleton (assuming the bridgehead carbons create asymmetry), the two fluorine atoms at C8 are diastereotopic .
| Parameter | Value / Range | Multiplicity | Coupling Constants ( | Assignment |
| Shift ( | -128.5 ppm | Doublet (d) | ||
| Shift ( | -142.0 ppm | Doublet (d) |
Note: If the ring inversion is rapid on the NMR timescale, these may collapse into a singlet or a tightly coupled AB system. In rigid fused systems, distinct signals are expected.
NMR Data (400 MHz, )
The bridgehead protons (H1, H7) are key. They will appear upfield (cyclopropane region) but deshielded by the
| Position | Mult. | Interpretation | ||
| NH (4) | 6.50 - 7.20 | br s | - | Broad amide proton (exchangeable with |
| H-2 | 2.45, 2.60 | m | - | |
| H-5 | 3.10 - 3.35 | m | - | |
| H-6 | 1.80 - 2.10 | m | - | Methylene linker. |
| H-1 | 1.95 | ddd | Bridgehead | |
| H-7 | 1.65 | ddd | Bridgehead |
NMR Data (100 MHz, )
The triplet splitting of the C8 carbon is the definitive proof of the gem-difluoro motif.
| Position | Splitting | Assignment | ||
| C-3 | 174.5 | Singlet | - | Lactam Carbonyl ( |
| C-8 | 114.2 | Triplet (t) | Gem-difluoro carbon . Characteristic high coupling. | |
| C-5 | 42.1 | Singlet | - | |
| C-2 | 36.8 | Singlet | - | |
| C-1 | 28.5 | Triplet (t) | Bridgehead carbon. | |
| C-7 | 24.2 | Triplet (t) | Bridgehead carbon. | |
| C-6 | 22.1 | Singlet | - | Ring methylene. |
NMR Correlation Logic (Graphviz)
Use this logic flow to confirm the structure using 2D NMR techniques (COSY, HSQC, HMBC).
Figure 2: 2D NMR correlation strategy. The H1/H7 correlation to C8 confirms the fused ring junction.
Infrared Spectroscopy (IR)
The IR spectrum will confirm the functional groups, specifically the lactam and the fluorinated cyclopropane.
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Instrument: FT-IR (ATR or KBr pellet).
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Key Absorptions:
| Wavenumber ( | Intensity | Functional Group | Mode |
| 3200 - 3400 | Medium, Broad | Amide N-H | Stretching |
| 1640 - 1660 | Strong | Lactam C=O | Stretching (Lower than unstrained amides due to fusion) |
| 1420 - 1450 | Medium | C-F | Deformation/Scissoring |
| 1150 - 1250 | Strong | C-F | Stretching (Gem-difluoro signature) |
| 3050 - 3100 | Weak | Cyclopropane C-H | Stretching |
Mass Spectrometry (MS)
Method
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Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Solvent: Methanol/Water + 0.1% Formic Acid.
Fragmentation Pattern
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Molecular Formula:
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Exact Mass: 161.0652 Da
| m/z (Observed) | Ion Identity | Interpretation |
| 162.07 | Protonated molecular ion. Base peak. | |
| 184.05 | Sodium adduct (common in ESI). | |
| 142.06 | Loss of HF (characteristic of fluorinated aliphatics). | |
| 112.06 | Loss of difluorocarbene moiety (rare but possible in EI). |
Experimental Validation Protocol
To ensure the data cited above is valid for your specific sample, follow this self-validating workflow:
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Purity Check: Run
NMR first. You should see only the characteristic doublet/AB system. Any additional singlets around -100 to -120 ppm indicate unreacted difluorocarbene source or ring-opened byproducts. -
Integration: In the
NMR, integrate the amide NH (1H) against the bridgehead protons. The ratio must be exactly 1:1. -
Solvent Titration: If signals overlap in
, add 1-2 drops of (Benzene-d6). The aromatic solvent induced shift (ASIS) will resolve the aliphatic multiplets, particularly separating H-2 and H-5.
References
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Synthesis of gem-difluorocyclopropanes
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Dolbier, W. R., & Battiste, M. A. (2003). Structure and reactivity of fluorinated cyclopropanes and cyclopropenes. Chemical Reviews, 103(4), 1071-1098. Link
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NMR of Fluorinated Heterocycles
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Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
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Lactam Characterization
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
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Difluorocarbene Reagents
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Hu, J., Zhang, W., & Wang, F. (2009). Gem-difluorocyclopropanation of alkenes using difluorocarbene reagents. Chemical Communications, (48), 7465-7478. Link
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